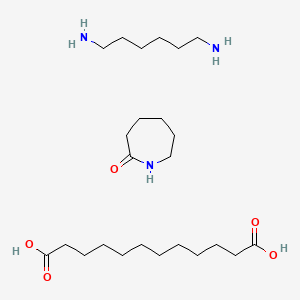
Azepan-2-one;dodecanedioic acid;hexane-1,6-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dodecanedioic acid, polymer with hexahydro-2H-azepin-2-one and 1,6-hexanediamine is a complex polymeric compound. It is synthesized from dodecanedioic acid, hexahydro-2H-azepin-2-one, and 1,6-hexanediamine. This compound is known for its unique properties and applications in various fields, including materials science, chemistry, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dodecanedioic acid, polymer with hexahydro-2H-azepin-2-one and 1,6-hexanediamine involves a series of chemical reactions. The primary components, dodecanedioic acid, hexahydro-2H-azepin-2-one, and 1,6-hexanediamine, undergo polymerization under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the polymer chain .
Industrial Production Methods
In industrial settings, the production of this polymer involves large-scale reactors where the reactants are mixed and heated to the required temperatures. The process is optimized to ensure high yield and purity of the final product. The polymerization reaction is monitored closely to control the molecular weight and distribution of the polymer .
Analyse Chemischer Reaktionen
Types of Reactions
Dodecanedioic acid, polymer with hexahydro-2H-azepin-2-one and 1,6-hexanediamine can undergo various chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions to introduce functional groups or modify its properties.
Reduction: Reduction reactions can be used to alter the polymer’s structure and functionality.
Substitution: Substitution reactions can introduce new functional groups into the polymer chain.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can introduce hydroxyl or carboxyl groups, while reduction can lead to the formation of amines or alcohols. Substitution reactions can result in the incorporation of various functional groups, enhancing the polymer’s properties .
Wissenschaftliche Forschungsanwendungen
Dodecanedioic acid, polymer with hexahydro-2H-azepin-2-one and 1,6-hexanediamine has numerous applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of advanced materials and as a model compound for studying polymerization reactions.
Biology: The polymer’s biocompatibility makes it suitable for biomedical applications, including drug delivery systems and tissue engineering.
Medicine: It is explored for its potential in developing medical devices and implants due to its mechanical properties and stability.
Industry: The polymer is used in the production of high-performance materials, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of dodecanedioic acid, polymer with hexahydro-2H-azepin-2-one and 1,6-hexanediamine involves its interaction with various molecular targets. The polymer’s structure allows it to form stable complexes with other molecules, facilitating its use in drug delivery and other applications. The pathways involved in its action include binding to specific receptors or interacting with cellular components to exert its effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dodecanedioic acid, polymer with decanedioic acid, hexahydro-2H-azepin-2-one and 1,6-hexanediamine
- Hexanedioic acid, polymer with hexahydro-2H-azepin-2-one and 1,6-hexanediamine
Uniqueness
Dodecanedioic acid, polymer with hexahydro-2H-azepin-2-one and 1,6-hexanediamine is unique due to its specific combination of monomers, which imparts distinct properties such as enhanced mechanical strength, thermal stability, and biocompatibility. These characteristics make it suitable for specialized applications that similar compounds may not be able to fulfill .
Eigenschaften
CAS-Nummer |
51733-10-9 |
|---|---|
Molekularformel |
C24H49N3O5 |
Molekulargewicht |
459.7 g/mol |
IUPAC-Name |
azepan-2-one;dodecanedioic acid;hexane-1,6-diamine |
InChI |
InChI=1S/C12H22O4.C6H16N2.C6H11NO/c13-11(14)9-7-5-3-1-2-4-6-8-10-12(15)16;7-5-3-1-2-4-6-8;8-6-4-2-1-3-5-7-6/h1-10H2,(H,13,14)(H,15,16);1-8H2;1-5H2,(H,7,8) |
InChI-Schlüssel |
YSGCCJDMDLAPGK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(=O)NCC1.C(CCCCCC(=O)O)CCCCC(=O)O.C(CCCN)CCN |
Verwandte CAS-Nummern |
51733-10-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


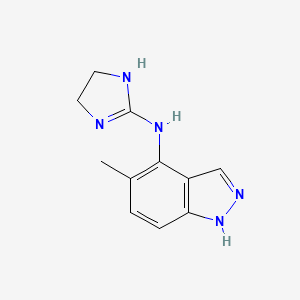
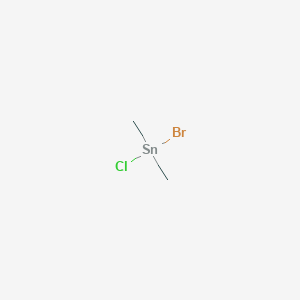
![9,10-Anthracenedione, 1,5-bis[(4-phenoxyphenyl)amino]-](/img/structure/B14647508.png)

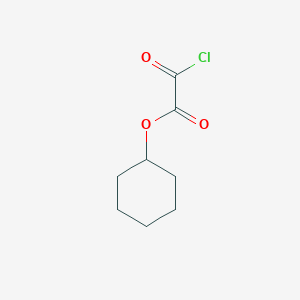
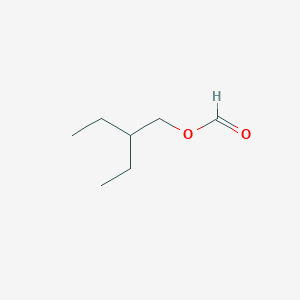
![2-[4-[2-[Butyl(ethyl)amino]ethylamino]-6-methylpyrimidin-2-yl]-1-(3,4-dichlorophenyl)guanidine](/img/structure/B14647531.png)
![Benzonitrile, 4-[[4-(pentyloxy)phenyl]azo]-](/img/structure/B14647534.png)
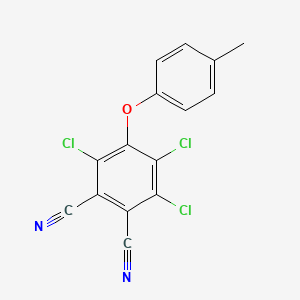
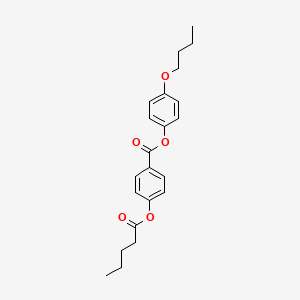
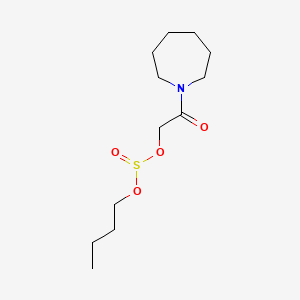

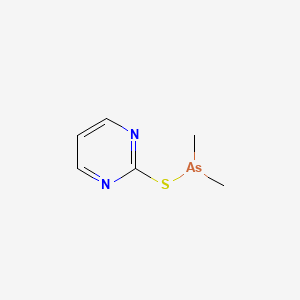
![4-{[(Prop-2-yn-1-yl)oxy]methoxy}butan-1-ol](/img/structure/B14647559.png)
